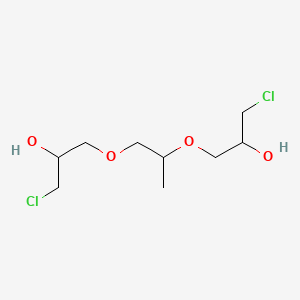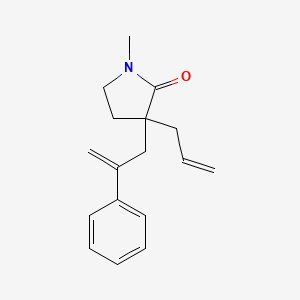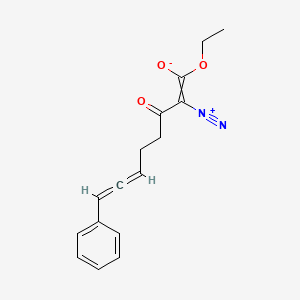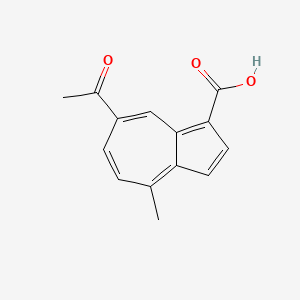
1,1'-(Propylenedioxy)bis(3-chloro-2-propanol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) is an organic compound with the molecular formula C9H18Cl2O4 It is a chlorinated derivative of propylene glycol, featuring two chlorine atoms and two propylene glycol units connected via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) can be synthesized through the reaction of propylene glycol with epichlorohydrin in the presence of a base. The reaction typically involves the following steps:
Epoxidation: Propylene glycol is reacted with epichlorohydrin to form an epoxide intermediate.
Ring Opening: The epoxide intermediate undergoes ring-opening in the presence of a base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods: Industrial production of 1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can yield corresponding alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Substitution: Formation of 1,1’-(Propylenedioxy)bis(2-propanol).
Oxidation: Formation of 1,1’-(Propylenedioxy)bis(2-propanone) or corresponding carboxylic acids.
Reduction: Formation of 1,1’-(Propylenedioxy)bis(2-propanol) or corresponding alkanes.
Aplicaciones Científicas De Investigación
1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biocide or antimicrobial agent.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) involves its interaction with various molecular targets. The compound can act as an alkylating agent, reacting with nucleophilic sites in biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes, making it useful as an antimicrobial agent.
Comparación Con Compuestos Similares
1,1’-(Ethylenedioxy)bis(3-chloro-2-propanol): Similar structure but with an ethylene linkage instead of propylene.
1,1’-(Butylenedioxy)bis(3-chloro-2-propanol): Similar structure but with a butylene linkage instead of propylene.
Uniqueness: 1,1’-(Propylenedioxy)bis(3-chloro-2-propanol) is unique due to its specific propylene linkage, which imparts distinct chemical and physical properties. This compound exhibits different reactivity and stability compared to its ethylene and butylene analogs, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
18371-82-9 |
|---|---|
Fórmula molecular |
C9H18Cl2O4 |
Peso molecular |
261.14 g/mol |
Nombre IUPAC |
1-chloro-3-[2-(3-chloro-2-hydroxypropoxy)propoxy]propan-2-ol |
InChI |
InChI=1S/C9H18Cl2O4/c1-7(15-6-9(13)3-11)4-14-5-8(12)2-10/h7-9,12-13H,2-6H2,1H3 |
Clave InChI |
DOCLYKIGBJGQFA-UHFFFAOYSA-N |
SMILES canónico |
CC(COCC(CCl)O)OCC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propenoic acid, 3-[4-(pentyloxy)phenyl]-, 4-nitrophenyl ester, (E)-](/img/structure/B14171760.png)

![2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid;2-(2-hydroxyethylamino)ethanol](/img/structure/B14171774.png)
![3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14171776.png)
![(2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14171794.png)


![2-(2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)-N-phenylacetamide](/img/structure/B14171809.png)
![2-Butyl-5-[(4-chlorophenyl)ethynyl]tellurophene](/img/structure/B14171814.png)
phosphane](/img/structure/B14171820.png)




